molecular formula C14H5N2NaO14S2 B12700613 Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate CAS No. 93965-09-4

Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate

Cat. No.: B12700613
CAS No.: 93965-09-4
M. Wt: 512.3 g/mol
InChI Key: VDJAKMOXIPAIRK-UHFFFAOYSA-M
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Description

Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is a heterocyclic organic compound with the molecular formula C14H6N2O14S2Na and a molecular weight of 512.31 g/mol . This compound is known for its unique structure, which includes multiple nitro, hydroxyl, and sulfonate groups, making it a versatile chemical in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate typically involves the nitration of anthraquinone derivatives followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of strong acids and bases to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various quinones, amino derivatives, and substituted anthraquinone compounds. These products have diverse applications in different fields .

Scientific Research Applications

Sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a staining agent for visualizing biological samples.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate involves its interaction with various molecular targets and pathways. The compound’s nitro and hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to sodium hydrogen-9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulphonate include:

    Anthraquinone derivatives: Compounds with similar anthraquinone backbones but different functional groups.

    Nitroaromatic compounds: Molecules with nitro groups attached to aromatic rings.

    Sulfonated aromatic compounds: Aromatic compounds with sulfonate groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93965-09-4

Molecular Formula

C14H5N2NaO14S2

Molecular Weight

512.3 g/mol

IUPAC Name

sodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxo-6-sulfoanthracene-2-sulfonate

InChI

InChI=1S/C14H6N2O14S2.Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);/q;+1/p-1

InChI Key

VDJAKMOXIPAIRK-UHFFFAOYSA-M

Canonical SMILES

C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+]

Origin of Product

United States

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